N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide

Pharmaceutical impurity profiling LC-MS method development Cabozantinib quality control

N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide (CAS 849217-60-3), also designated as Cabozantinib Hydroxy Impurity or Cabozantinib Impurity 7, is a process-related impurity of the tyrosine kinase inhibitor cabozantinib. This cyclopropane-1,1-dicarboxamide derivative bears an asymmetric heterodimeric substitution pattern with one 4-fluorophenyl amide arm and one 4-hydroxyphenyl amide arm, distinguishing it structurally from the symmetrical bis-fluoro (CAS 1431468-36-8) and bis-hydroxy analogs.

Molecular Formula C17H15FN2O3
Molecular Weight 314.31 g/mol
CAS No. 849217-60-3
Cat. No. B1399762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide
CAS849217-60-3
Molecular FormulaC17H15FN2O3
Molecular Weight314.31 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)NC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C17H15FN2O3/c18-11-1-3-12(4-2-11)19-15(22)17(9-10-17)16(23)20-13-5-7-14(21)8-6-13/h1-8,21H,9-10H2,(H,19,22)(H,20,23)
InChIKeyFSFMBVMXIPQPMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide (CAS 849217-60-3): Cabozantinib Hydroxy Impurity Reference Standard Procurement Guide


N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide (CAS 849217-60-3), also designated as Cabozantinib Hydroxy Impurity or Cabozantinib Impurity 7, is a process-related impurity of the tyrosine kinase inhibitor cabozantinib . This cyclopropane-1,1-dicarboxamide derivative bears an asymmetric heterodimeric substitution pattern with one 4-fluorophenyl amide arm and one 4-hydroxyphenyl amide arm, distinguishing it structurally from the symmetrical bis-fluoro (CAS 1431468-36-8) and bis-hydroxy analogs . Its primary commercial application is as a characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and commercial production of cabozantinib [1][2].

Why Generic Substitution of Cabozantinib Impurity Reference Standards Fails: Structural Asymmetry Drives Chromatographic and Regulatory Differentiation


Cabozantinib impurity reference standards within the cyclopropane-1,1-dicarboxamide class cannot be interchanged without compromising analytical method validity. The target compound's asymmetric 4-fluorophenyl/4-hydroxyphenyl substitution pattern produces a unique combination of physicochemical properties — a predicted pKa of 10.11 (phenolic OH), LogP of 3.3 (XLogP3), and topological polar surface area (TPSA) of 78.4 Ų — that differs materially from the symmetrical bis-fluoro analog (CAS 1431468-36-8; C17H14F2N2O2, MW 316.30, no ionizable phenol, TPSA ~58.6 Ų) and the bis-hydroxy analog (C17H16N2O4, MW 312.32, two ionizable phenols, TPSA ~98.2 Ų) . Under ICH Q3A guidelines, impurities exceeding the 0.10% identification threshold in drug substances with daily doses ≤2 g require unambiguous structural confirmation [1]; substitution of a structurally dissimilar reference standard introduces a risk of misidentification that can delay or invalidate an ANDA or NDA submission. The quantitative chromatographic and regulatory evidence below establishes why this specific reference standard is non-fungible with its closest in-class analogs.

Quantitative Differentiation Evidence: N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide vs. Closest Cabozantinib Impurity Analogs


Molecular Weight and Elemental Composition Differentiation from Symmetrical Bis-Fluoro and Bis-Hydroxy Analogs for Mass Spectrometric Identification

The target compound (CAS 849217-60-3) possesses a monoisotopic mass of 314.10667051 Da and a molecular formula of C17H15FN2O3, containing one fluorine atom and three hydrogen bond donors [1]. In contrast, the symmetrical bis-fluoro analog N,N'-bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (CAS 1431468-36-8, Cabozantinib Impurity 5) has a molecular weight of 316.30 Da and formula C17H14F2N2O2 with two fluorine atoms and only two hydrogen bond donors . The symmetrical bis-hydroxy analog N,N'-bis(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide has a molecular weight of 312.32 Da and formula C17H16N2O4 with zero fluorine atoms and four hydrogen bond donors . This 1.99 Da mass differential and distinctive isotopic pattern (single ¹⁹F vs. two ¹⁹F vs. zero ¹⁹F) enables unambiguous MS identification of the target compound in the presence of its symmetrical analogs without requiring chromatographic resolution.

Pharmaceutical impurity profiling LC-MS method development Cabozantinib quality control

Phenolic pKa (10.11) Enables pH-Dependent HPLC Selectivity Unavailable with the Non-Ionizable Bis-Fluoro Analog

The target compound contains a 4-hydroxyphenyl moiety with a predicted acid dissociation constant (pKa) of 10.11 ± 0.26, corresponding to the phenolic OH group . This functional group confers pH-dependent ionization behavior in the chromatographically relevant range (mobile phase pH 2–10). In contrast, the bis-fluoro analog (CAS 1431468-36-8) contains no phenolic hydroxyl and therefore exhibits no pKa within the accessible analytical pH range . At mobile phase pH values approaching 10, the target compound undergoes partial deprotonation to the phenolate form, altering its reversed-phase retention and peak shape relative to the permanently neutral bis-fluoro analog. This differential ionization provides a lever for chromatographic selectivity optimization — by adjusting mobile phase pH, the analyst can shift the retention of this impurity relative to co-eluting neutral species, a capability that does not exist when using the bis-fluoro reference standard.

Reversed-phase HPLC method development pH-dependent selectivity Impurity resolution

Vendor Purity Specification Range: 95% to 98% Enables Fit-for-Purpose Procurement Across Analytical Sensitivity Tiers

The target compound is commercially available at three distinct purity specification tiers: 98% minimum (AKSci, Lot Z5182) , 95% (Bidepharm, Cat. BD247352) , and 95% (ABCR, Cat. AB440809) . Veeprho supplies the compound as an impurity reference standard for quantitative use with a Certificate of Analysis (COA) and full characterization data [1]. For the closest structural analog, the bis-fluoro impurity (CAS 1431468-36-8), Chemscene and Leyan both specify ≥97% purity . The availability of the target compound at 98% purity provides a higher-assay option for laboratories requiring low-uncertainty quantification near the ICH Q3A identification threshold of 0.10%, where reference standard purity uncertainty directly propagates into the reported impurity level.

Reference standard procurement Purity specification ANDA method validation

LogP Differential (3.3 vs. Estimated ~3.6 for Bis-Fluoro Analog) Predicts Reversed-Phase HPLC Retention Order Differences

The target compound has a consensus LogP (octanol-water partition coefficient) of 2.64, with individual method predictions ranging from XLogP3 = 3.3 (atomistic/knowledge-based) to iLOGP = 2.37 (physics-based) [1]. The bis-fluoro analog (CAS 1431468-36-8), bearing two hydrophobic fluorophenyl groups without the hydrophilic phenol, is predicted to be more lipophilic with an estimated XLogP3 of approximately 3.6 (class-level estimate based on replacement of phenolic OH with F). For the bis-hydroxy analog, the consensus LogP is predicted to be substantially lower due to the two hydrophilic phenol groups. Under typical reversed-phase HPLC conditions (C18 column, acetonitrile/water or methanol/water mobile phase), this LogP differential translates to distinct retention times (tR), with the elution order predicted as: bis-hydroxy (earliest) < target compound (intermediate) < bis-fluoro (latest). This retention ordering is critical for peak assignment in impurity profiling methods where multiple cyclopropane-1,1-dicarboxamide impurities may be present.

HPLC retention prediction LogP Method robustness

Synthesis Provenance via EDCI-Mediated Amide Coupling: Documented Route with 88% Yield and >95% HPLC Purity Enables In-House Reference Standard Preparation

A published synthetic route for the target compound proceeds via EDCI-mediated coupling of 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylic acid (CAS 849217-48-7, 5.00 g, 22.4 mmol) with 4-aminophenol (CAS 123-30-8, 2.93 g, 26.9 mmol) in N,N-dimethylacetamide (DMA), yielding the product as a white powder in 88% yield (6.22 g) with HPLC purity exceeding 95% and structure confirmed by ¹H NMR . This synthesis is documented in patent WO2005/30140 and CN106632028 . The use of CAS 849217-48-7 as starting material directly links this impurity to the cabozantinib synthetic pathway, confirming its identity as a genuine process-related impurity rather than a degradation product. In contrast, published synthetic protocols for the bis-fluoro and bis-hydroxy analogs with comparable characterization detail were not identified in publicly accessible sources at the time of this analysis.

Reference standard synthesis Process impurity preparation Amide coupling

GHS Hazard Classification Enables Compliant Laboratory Handling and Shipping Documentation

According to the ECHA C&L Inventory notification consolidated in PubChem, the target compound carries the following GHS hazard classifications: H302 (Harmful if swallowed, Acute Toxicity Oral Category 4), H315 (Causes skin irritation, Skin Corrosion/Irritation Category 2), H319 (Causes serious eye irritation, Eye Damage/Irritation Category 2), and H335 (May cause respiratory irritation, STOT SE Category 3) [1]. All four hazard statements are reported at 100% notification rate from one notifying company. The compound is classified with the GHS Signal Word 'Warning' and is not classified as hazardous for transport (DOT/IATA non-hazardous) . This is in contrast to the parent drug cabozantinib (S)-malate (CAS 1140909-48-3), which carries acute toxicity (Category 4) and reproductive toxicity (Category 1B) classifications [2]. The milder hazard profile of the impurity reference standard reduces handling and shipping compliance burden relative to the API reference standard.

Laboratory safety GHS compliance Reference standard handling

Procurement-Relevant Application Scenarios for N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide (CAS 849217-60-3)


ANDA/NDA Analytical Method Validation: System Suitability and Specificity Testing for Cabozantinib Impurity Profiling

In ANDA or NDA submissions for generic cabozantinib formulations, regulatory agencies require demonstration that the HPLC method can resolve all known and unknown impurities from the API peak and from each other. This reference standard is specifically used for system suitability testing (resolution between the hydroxy impurity peak and the cabozantinib API peak) and for determining relative retention times (RRTs) in the impurity profile [1]. The compound's intermediate LogP (XLogP3 = 3.3) places it between the more polar bis-hydroxy analog and the more lipophilic bis-fluoro analog, making it a useful midpoint marker for assessing chromatographic resolution across the full polarity range of cyclopropane-1,1-dicarboxamide-related impurities [2]. Under ICH Q3A, impurities present at or above the 0.10% identification threshold must be structurally characterized; this reference standard provides the authenticated material needed to confirm the identity of any peak detected at this level in cabozantinib drug substance batches [3].

Stability-Indicating Method Development: Forced Degradation Studies to Distinguish Process Impurities from Degradation Products

During forced degradation studies of cabozantinib drug substance (hydrolytic, oxidative, thermal, and photolytic stress conditions per ICH Q1A), this reference standard serves as a marker to confirm that the hydroxy impurity is a process-related impurity rather than a degradation product [1]. The documented synthesis from 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylic acid (CAS 849217-48-7) and 4-aminophenol confirms its origin in the cabozantinib manufacturing process [2]. If the impurity peak area does not increase under stress conditions, it can be classified as a process impurity and controlled through upstream manufacturing rather than through shelf-life specifications. The pH-dependent ionization conferred by the phenolic group (pKa 10.11) also enables selective detection at alkaline mobile phase pH, providing an orthogonal confirmation tool in method robustness testing [3].

Mass Spectrometry Method Setup: Using the Single-Fluorine Isotopic Signature for LC-MS/MS Impurity Identification

In LC-MS/MS method development for cabozantinib impurity profiling, this compound provides a distinctive single-¹⁹F isotopic pattern (monoisotopic mass 314.10667051 Da) that is absent in the bis-fluoro analog (two ¹⁹F) and the bis-hydroxy analog (zero ¹⁹F) [1][2]. This unique isotopic signature allows the analyst to unambiguously identify the hydroxy impurity peak in total ion chromatograms even when chromatographic resolution from other impurities is incomplete. The characteristic MS/MS fragmentation pattern of the cyclopropane-1,1-dicarboxamide core further differentiates this compound from cabozantinib-related impurities that contain the full quinoline moiety (e.g., the API itself at MW 501.51, or the desfluoro impurity at CAS 849221-94-9) [3]. This capability is particularly valuable in multi-impurity screening methods for batch release testing.

Reference Standard Qualification and Pharmacopoeial Traceability for cGMP-Compliant Quality Control

For GMP-compliant QC laboratories performing cabozantinib batch release testing, this reference standard can be provided with traceability against pharmacopoeial standards (USP or EP) based on feasibility [1]. The availability of the compound at 98% purity (AKSci) [2] with full Certificate of Analysis enables its use as a working reference standard for routine HPLC quantification of the hydroxy impurity in cabozantinib drug substance and drug product, where the typical specification limit for any single unspecified impurity is ≤0.10% [3]. The compound's GHS classification with Signal Word 'Warning' (H302, H315, H319, H335) and non-hazardous transport status reduces institutional safety review overhead relative to the cabozantinib API reference standard [4], facilitating routine use in high-throughput QC environments.

Quote Request

Request a Quote for N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.